Product packaging for O,O-Dimethyl phosphorodithioate(Cat. No.:)

O,O-Dimethyl phosphorodithioate

Cat. No.: B1228355
M. Wt: 157.18 g/mol
InChI Key: CZGGKXNYNPJFAX-UHFFFAOYSA-M
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field encompassing compounds with a phosphorus-carbon bond or its derivatives. Within this domain, O,O-dimethyl phosphorodithioate (B1214789) is classified as an organothiophosphate, a subgroup where sulfur atoms replace oxygen atoms linked to the phosphorus center. echemi.com Specifically, it is a dithiophosphate (B1263838), indicating the presence of two sulfur atoms. nih.gov The compound is typically prepared through the reaction of phosphorus pentasulfide with methanol (B129727). wikipedia.org

Its structural features, particularly the P-S and S-H bonds, are central to its chemical behavior. The majority of organophosphorus pesticides, for instance, are derived from general structures like (MeO)2P(X)Y, where X can be S or O, highlighting the foundational role of scaffolds like O,O-dimethyl phosphorodithioate. nwsuaf.edu.cn It is a metabolite of several organophosphate insecticides, which underscores its environmental and toxicological relevance in research. nih.govmedchemexpress.com

Significance as a Precursor and Reagent in Chemical Synthesis

The primary significance of this compound lies in its extensive use as an intermediate in the chemical industry. echemi.com It is a crucial precursor for the synthesis of a wide array of organophosphorus pesticides. echemi.comnih.gov

Key Pesticides Synthesized from this compound:

Malathion (B1675926): A widely used insecticide, malathion is synthesized by reacting this compound with diethyl maleate (B1232345). google.comepo.org

Dimethoate (B1670662): This systemic insecticide and acaricide is another major product derived from this compound. echemi.comnih.gov

Phosmet (B1677707): An organophosphate insecticide, phosmet is also produced using this precursor. nih.govhaz-map.com

Others: The compound is also a starting material for other pesticides, including methidathion (B32985), and can be chlorinated to produce O,O-dimethylthiophosphoryl chloride, another important intermediate. echemi.comhaz-map.com

Beyond its role as a precursor, this compound and its derivatives function as versatile reagents in more specialized synthesis. For example, its sodium salt has been used to react with compounds like chloroacetic acid and acrylonitrile (B1666552) to create haptens. nwsuaf.edu.cn These haptens are crucial for developing class-specific immunoassays for detecting organophosphorus pesticides. nwsuaf.edu.cn The reactivity of the dithiophosphate group allows for the introduction of this functional moiety into various molecular frameworks, enabling the creation of targeted molecules for specific research applications.

Interactive Data Table: Properties of this compound

Property Value
CAS Number 756-80-9
Molecular Formula C2H7O2PS2
Molecular Weight 158.18 g/mol
Appearance Colorless liquid (pure), Black liquid (industrial)
Boiling Point 62-65°C
Density ~1.29 g/cm³
Refractive Index ~1.535

Data sourced from multiple references. innospk.comwikipedia.orgechemi.comlookchem.cn

Overview of Contemporary Research Directions

Current research continues to explore new applications for this compound beyond its traditional role in pesticide manufacturing. A significant area of focus is in the development of advanced analytical methods. Researchers are designing and synthesizing haptens based on the this compound structure to generate antibodies for highly sensitive and class-specific immunoassays (ELISA) for pesticide residue monitoring. nwsuaf.edu.cn This approach aims to improve the detection of O,O-dimethyl OP pesticides in environmental and food samples. nwsuaf.edu.cn

Furthermore, the chemistry of phosphorodithioates is being explored in coordination chemistry and materials science. The dithiophosphate ligand can coordinate to metal ions in various ways, leading to the formation of complexes with interesting structural and electronic properties. These properties are being investigated for potential applications in areas such as catalysis and the synthesis of novel materials. The synthesis of oligonucleoside phosphorodithioates, which are nuclease-resistant, represents another frontier, with potential applications in antisense therapy and diagnostics. researchgate.net Research into the synthesis of these complex molecules often involves the use of specialized sulfur transfer reagents. amchemicals.com

Interactive Data Table: Pesticides Derived from this compound

Pesticide Type
Malathion Insecticide, Acaricide
Dimethoate Insecticide, Acaricide
Phosmet Insecticide
Methidathion Insecticide, Acaricide
Fenitrothion Insecticide
Fenthion Insecticide

This table summarizes key pesticides mentioned in the search results as being synthesized from this compound. echemi.comnih.govnwsuaf.edu.cnhaz-map.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2PS2- B1228355 O,O-Dimethyl phosphorodithioate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGGKXNYNPJFAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2PS2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

General Synthetic Routes to O,O-Dimethyl Phosphorodithioate (B1214789)

The synthesis of O,O-dimethyl phosphorodithioate, or more commonly its acidic form, O,O-dimethyl dithiophosphoric acid, is a foundational process for the production of numerous organophosphorus pesticides. nih.gov A primary industrial method involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol (B129727). The reaction is typically carried out in an inert solvent.

Another significant pathway starts with phosphorus trichloride (B1173362) (PCl₃). In this process, PCl₃ is first reacted with sulfur to form thiophosphoryl chloride (PSCl₃). google.com The subsequent reaction of PSCl₃ with methanol yields O-methyl phosphorodichloridothioate. google.com Further reaction with a methylating agent or methanolic lye can then produce O,O-dimethyl phosphorochloridothioate, which can be converted to the target compound. google.com

A laboratory-scale synthesis involves reacting dimethyl phosphite (B83602) with sulfur in the presence of a base like sodium methoxide (B1231860) in methanol. google.com This method provides a route to the sodium salt of O,O-dimethyl thiophosphate. google.com

These synthetic routes are fundamental to producing the precursor needed for various derivatization and isomerization reactions. The choice of route often depends on the desired scale, purity requirements, and available starting materials.

Isomerization Pathways and Products

Organophosphorus compounds containing the phosphorodithioate moiety can undergo rearrangement reactions, most notably O,S-isomerization, leading to products with different chemical and physical properties.

The isomerization of this compound and its derivatives to the corresponding O,S-dimethyl isomers is a well-documented transformation. This rearrangement, often referred to as the "thiono-thiolo" rearrangement, involves the migration of an alkyl group (in this case, methyl) from an oxygen atom to a sulfur atom.

One common mechanism involves a dealkylation-alkylation process. nih.gov In this pathway, a nucleophile removes a methyl group from the oxygen, creating an anionic intermediate. This is followed by re-alkylation on the sulfur atom, which is a softer nucleophilic center than oxygen, to form the more thermodynamically stable S-methyl isomer.

Catalytic methods are also employed to facilitate this isomerization. For instance, the isomerization of O,O-dimethyl phosphoramidothioate to O,S-dimethyl phosphoramidothioate (methamidophos) can be achieved by heating in the presence of a catalyst such as dimethyl sulfate (B86663) or a methyl ester of an organic sulfonic acid. google.com The reaction is typically conducted at temperatures between 35°C and 45°C for several hours. google.com This process is believed to proceed through the formation of a quaternary phosphonium (B103445) salt intermediate.

Distinguishing between the O,O- and O,S-isomers is crucial for quality control and for understanding reaction kinetics. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

Reverse-phase HPLC (RP-HPLC) can effectively separate the O,O-parent compound from its O,S-isomeride. nih.gov Typically, using methanol-water mobile phases, the more polar O,S-isomer elutes before the O,O-isomer. nih.gov The separation of phosphorothioate (B77711) diastereomers, which arise from the chiral phosphorus center created by modification, has become increasingly important. nih.gov Advanced techniques like ion-pairing reversed-phase liquid chromatography (IPRP-LC), often coupled with cyclic ion mobility mass spectrometry (cIMS), and non-denaturing anion-exchange chromatography (AEX) are used for the complex separation of these stereoisomers. nih.govnih.govacs.orgacs.org

Phosphorus-31 NMR (³¹P NMR) spectroscopy provides a distinct method for characterization. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. A significant upfield shift of approximately 40 ppm is generally observed for the O,S-isomers relative to the parent O,O-compounds. nih.gov This large difference in chemical shift allows for unambiguous identification and quantification of the isomeric forms in a mixture.

Table 1: Analytical Methods for Characterizing O,O- and O,S-Dimethyl Phosphorodithioate Isomers

Analytical TechniqueObservationReference
Reverse-Phase HPLC The O,S-isomer generally elutes earlier than the O,O-isomer. nih.gov
³¹P NMR Spectroscopy The O,S-isomer shows a significant upfield chemical shift (approx. 40 ppm) compared to the O,O-isomer. nih.gov
Anion-Exchange Chromatography (AEX) Useful for the quality control and separation of phosphorothioate-modified siRNA diastereomers. nih.gov
LC-MS Integration with various LC platforms provides additional separation based on molecular masses. acs.org

Derivatization Reactions and Novel Compound Synthesis

The this compound moiety is a versatile building block for synthesizing a wide array of other organophosphorus compounds through reactions with both electrophiles and nucleophiles.

The sodium or ammonium (B1175870) salt of this compound is a potent nucleophile and readily reacts with various electrophiles. For example, it can react with chloroacetic acid or acrylonitrile (B1666552) to form functionalized haptens for use in immunoassays. nwsuaf.edu.cn A well-known industrial application is the reaction of O,O-dimethyl dithiophosphoric acid with diethyl maleate (B1232345) to produce the insecticide malathion (B1675926). google.com This reaction is an example of a Michael addition, where the dithiophosphoric acid adds across the carbon-carbon double bond of the maleate.

The phosphorus center in this compound derivatives is electrophilic and can be attacked by nucleophiles. The degradation of organophosphorus pesticides can occur via nucleophilic attack. frontiersin.org For instance, the reaction of O,O-diethyl S-hydrogen phosphorodithioate with p-nitrophenylketen dialkyl acetals proceeds through a mechanism involving a reversible protonation followed by nucleophilic attack by the phosphorus anion. rsc.org Amines, such as piperidine, can act as nucleophiles, leading to the degradation of related organophosphate structures through pathways like SN2 at an aliphatic carbon or SNAr at an aromatic ring. frontiersin.org

A significant class of derivatives is the phosphoramidothioates. O,O-dimethyl phosphoramidothioate can be synthesized by the ammoniation of O,O-dimethyl halophosphorothioate, such as O,O-dimethyl phosphorochloridothioate. google.comgoogle.com This can then be isomerized to produce the insecticide O,S-dimethyl phosphoramidothioate (methamidophos). google.comgoogle.com

Furthermore, O,O-dimethyl phosphoramidothioate can serve as a precursor for more complex molecules. For instance, it can be reacted with chloral (B1216628) imines to synthesize novel trichloromethyl-containing O,O-dimethyl phosphoramidothioate derivatives. researchgate.net Another important derivative, N-acetyl O,S-dimethylphosphoramidothioate (acephate), can be synthesized from methamidophos (B33315) by reacting it with acetic anhydride (B1165640). google.comresearchgate.net

The versatility of this compound and its derivatives in synthesis is evident from the broad range of compounds that can be produced from this key intermediate.

Table 2: Examples of Derivatization Reactions

Reactant 1Reactant 2ProductReaction TypeReference
O,O-Dimethyl dithiophosphoric acidDiethyl maleateMalathionMichael Addition google.com
Sodium this compoundChloroacetic acidS-carboxymethyl this compoundNucleophilic Substitution nwsuaf.edu.cn
O,O-Dimethyl phosphorochloridothioateAmmoniaO,O-Dimethyl phosphoramidothioateNucleophilic Substitution google.com
O,O-Dimethyl phosphoramidothioateChloral iminesO,O-Dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) phosphoramidothioatesAddition Reaction researchgate.net
O,S-Dimethyl phosphoramidothioate (Methamidophos)Acetic anhydrideN-acetyl O,S-dimethylphosphoramidothioate (Acephate)Acetylation google.com

Applications in Hapten and Conjugate Chemistry

This compound serves as a crucial starting material in the synthesis of haptens for immunoassays, particularly for the detection of organophosphorus pesticides. The dithiophosphate (B1263838) group is a common structural feature in many of these pesticides, making it an ideal target for generating class-specific antibodies. By attaching a linker arm to the this compound core, the resulting hapten can be conjugated to a carrier protein, rendering it immunogenic and capable of eliciting an antibody response. These antibodies can then be utilized in various immunoassay formats for the sensitive and specific detection of the target pesticides.

Synthetic Methodologies for this compound-Based Haptens

The synthesis of haptens from this compound typically involves the reaction of its sodium salt with a bifunctional reagent containing a reactive group that can be subsequently used for conjugation to a carrier protein. Key synthetic strategies include the introduction of a carboxylic acid or an amino group through a spacer arm.

Synthesis of Carboxylic Acid-Functionalized Haptens

A common approach to introduce a carboxyl group is through the reaction of sodium this compound with halogenated carboxylic acids.

S-Carboxymethyl this compound (Hapten I): This hapten is synthesized by reacting sodium this compound with chloroacetic acid. nwsuaf.edu.cn The reaction introduces a carboxymethyl group, providing a convenient point of attachment for protein conjugation. The synthesis of a similar hapten, S-carboxyethyl this compound (CMP), has also been reported and utilized for the purification of class-specific antibodies.

Hapten II: Another strategy involves the reaction of sodium this compound with acrylonitrile, followed by hydrolysis to yield a hapten with a carboxylic acid-terminated spacer arm. nwsuaf.edu.cn A mixture of sodium this compound, acrylonitrile, and potassium hydroxide (B78521) is refluxed, and subsequent acidification yields the desired hapten. nwsuaf.edu.cn

Synthesis of Amine-Functionalized Haptens

Hapten III: An alternative approach focuses on introducing an amino group. This can be achieved by first reacting S-carboxymethyl this compound (Hapten I) with p-nitrophenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nwsuaf.edu.cn The resulting p-nitrophenyl ester is then reduced, for instance with zinc powder, to convert the nitro group to an amino group, yielding S-acetyl 4-aminophenyl this compound. nwsuaf.edu.cn This hapten can then be conjugated to a carrier protein via diazotization.

Table 1: Synthetic Methodologies for this compound-Based Haptens

Hapten Name/IdentifierStarting MaterialsKey ReagentsFunctional Group IntroducedReference
S-Carboxymethyl this compound (Hapten I)Sodium this compound, Chloroacetic acid-Carboxylic Acid nwsuaf.edu.cn
Hapten IISodium this compound, AcrylonitrilePotassium hydroxideCarboxylic Acid nwsuaf.edu.cn
S-acetyl 4-aminophenyl this compound (Hapten III)S-Carboxymethyl this compound, p-NitrophenolDCC, Zinc powderAmine nwsuaf.edu.cn
S-Carboxyethyl this compound (CMP)Not detailedNot detailedCarboxylic Acid

Chemical Derivatization and Conjugation to Carrier Proteins

Once the hapten is synthesized with a suitable functional group, it is chemically derivatized and conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to produce an immunogen. The choice of conjugation method depends on the functional group present on the hapten.

Active Ester Method

The active ester method is a widely used technique for conjugating haptens containing a carboxylic acid group. nwsuaf.edu.cn The carboxyl group is activated, typically with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like DCC, to form an NHS ester. This activated ester then readily reacts with the primary amino groups of lysine (B10760008) residues on the carrier protein to form a stable amide bond.

Mixed Anhydride Method

The mixed anhydride method is another approach for conjugating carboxylic acid-containing haptens. nwsuaf.edu.cn The hapten is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This reactive intermediate then couples with the amino groups of the carrier protein.

Diazotization Method

For haptens containing an aromatic amine group, such as Hapten III, the diazotization method can be employed. The amino group is converted to a diazonium salt using nitrous acid. This highly reactive diazonium salt can then couple with the tyrosine and histidine residues of the carrier protein.

Schiff Base Formation and Reductive Amination

This method can also be used for amine-functionalized haptens. The amino group of the hapten reacts with an aldehyde group on a modified carrier protein to form a Schiff base (imine). This intermediate is then reduced with a reducing agent, such as sodium borohydride, to form a stable secondary amine linkage.

Table 2: Conjugation Methods for this compound-Based Haptens

Conjugation MethodHapten Functional GroupCarrier ProteinKey ReagentsReference
Active Ester MethodCarboxylic AcidBSA, OVADCC, NHS nwsuaf.edu.cn
Mixed Anhydride MethodCarboxylic AcidBSA, OVAIsobutyl chloroformate nwsuaf.edu.cn
Diazotization MethodAromatic AmineBSA, OVANitrous acid nwsuaf.edu.cn
Schiff Base FormationAmineModified Carrier ProteinSodium borohydride nwsuaf.edu.cn

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation route for O,O-Dimethyl phosphorodithioate (B1214789) and related organophosphorus pesticides in aqueous environments. The process involves the cleavage of the phosphorus ester or thioester bonds.

Nucleophilic Attack at the Phosphorus Center

The hydrolysis of phosphorodithioates proceeds through a nucleophilic substitution reaction at the electrophilic phosphorus atom. The mechanism of this reaction is influenced by the nature of the substrate and the attacking nucleophile. Computational and experimental studies on organophosphorus compounds, including phosphorodithioates, suggest that the hydrolysis can follow two principal pathways acs.org:

A concerted, single-step mechanism: This pathway involves a single transition state where the bond to the attacking nucleophile (e.g., a hydroxide (B78521) ion) forms concurrently with the cleavage of the bond to the leaving group. This is often described as an SN2-like mechanism.

A stepwise mechanism: This pathway involves the formation of a pentavalent, trigonal bipyramidal intermediate. This intermediate is transient and subsequently breaks down to form the final products.

The specific pathway taken depends on factors such as the orientation of the attacking nucleophile relative to the leaving group acs.org. For pesticides like dimethoate (B1670662), which contains the O,O-dimethyl phosphorodithioate moiety, alkaline hydrolysis is proposed to occur via an SN2 mechanism, involving the attack of a hydroxide ion on the phosphorus atom, leading to the rupture of the P-S bond researchgate.net.

Influence of pH and Solvent on Hydrolysis Kinetics

The rate of hydrolysis of this compound and its derivatives is highly dependent on the pH of the solution.

Effect of pH: Hydrolysis is significantly accelerated under alkaline conditions (high pH) due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile. Conversely, the compound is more stable in acidic and neutral solutions. For instance, the insecticide dimethoate is stable in aqueous solutions at pH 2-7 but hydrolyzes rapidly in alkaline media; 50% loss is observed in 12 days at pH 9 nih.gov. Studies on dimethoate decomposition show that the half-life is as long as 124 days at pH 3, but decreases to just 5.7 days at pH 9 researchgate.net. The hydrolysis of dimethyl parathion, a related compound, is also shown to be significantly faster than its diethyl analog under alkaline conditions researchgate.net.

Effect of Solvent: The solvent environment plays a crucial role in the kinetics of hydrolysis. The rate of hydrolysis for phosphomonoester dianions can be accelerated by up to 10⁶-fold in solutions containing a high percentage (e.g., 95%) of aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) compared to pure water nih.gov. This dramatic rate increase is attributed to a lower enthalpy of activation in the mixed solvent nih.gov. The solvent mixture is thought to better solvate the transition state, which has a more dispersed charge, relative to the reactants nih.gov.

Below is an interactive table summarizing the effect of pH on the hydrolysis rate constant of dimethoate, a pesticide containing the this compound structure.

pHRate Constant (k) (day⁻¹)
30.00560.98
60.01250.99
6.5 (Tap Water)0.02120.99
90.1210.99
Data derived from a study on dimethoate decomposition researchgate.net.

Identification and Characterization of Hydrolysis Products

The hydrolysis of compounds containing the this compound group results in the cleavage of the phosphoester bond. For example, the alkaline hydrolysis of the pesticide malathion (B1675926) yields sodium this compound and sodium fumarate (B1241708) epa.gov.

In the case of P-S bond cleavage, as seen in the hydrolysis of dimethoate, the products are O,O-dimethyl phosphorodithioic acid and the corresponding thiol-containing leaving group researchgate.net. The general hydrolysis reaction under alkaline conditions can be represented as:

(CH₃O)₂P(S)S-R + 2 OH⁻ → (CH₃O)₂P(S)O⁻ + ⁻S-R + H₂O

The identification and quantification of these hydrolysis products are typically performed using analytical techniques such as gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS) nih.govresearchgate.net. These methods allow for the sensitive detection of the parent compound and its various metabolites or degradation products in environmental and biological samples researchgate.net.

Oxidative Transformation Pathways

In addition to hydrolysis, this compound is susceptible to oxidative degradation. The thione sulfur (P=S) and the thioester sulfur (P-S-R) are the primary sites for oxidative attack.

P=S Bond Desulfuration Mechanisms

A significant oxidative pathway for phosphorodithioates is the desulfuration of the P=S bond, which results in the formation of the corresponding P=O analogue, known as an oxon. This transformation is of considerable toxicological importance as the oxons are often more potent inhibitors of acetylcholinesterase than the parent thiono-compounds epa.gov.

This oxidative desulfuration can be initiated by reactive oxygen species, particularly the hydroxyl radical (•OH) dntb.gov.uaresearchgate.net. The mechanism involves the conversion of the phosphorus-sulfur (PS) linkage to a phosphorus-oxygen (PO) bond dntb.gov.uaresearchgate.net. This process can be triggered by various means, including corona discharge during electrospray ionization mass spectrometry, which generates hydroxyl radicals researchgate.net. The reaction is believed to proceed via a sulfur-centered radical intermediate dntb.gov.ua.

Reactions with Oxidizing Agents and Reactive Species

This compound reacts with various oxidizing agents and reactive species, leading to a range of transformation products.

Iodine: Iodine chemoselectively attacks the sulfur atom of the phosphorothioate (B77711) group through a strong halogen-chalcogen interaction nih.gov. This reaction forms an S-iodo-phosphorothioate intermediate, which is significantly more vulnerable to hydrolysis than the original compound. This activation can subsequently trigger the cleavage of either the P-O or P-S bonds nih.govescholarship.org.

Hydroxyl Radicals (•OH): As mentioned, hydroxyl radicals are potent oxidants that can induce the desulfuration of the P=S bond to a P=O bond dntb.gov.ua. This reaction can also lead to the formation of sulfur-centered hemi-bonded radical intermediates (-P–S∴S–P-), which can result in the formation of stable disulfide adducts (-P–S–S–P-) dntb.gov.ua.

Hypochlorite (ClO⁻): Hypochlorite is a strong oxidizing agent commonly used in water treatment and disinfection wikipedia.org. While specific studies on its reaction with this compound are not detailed in the provided search results, its strong oxidizing nature suggests it would readily react with the sulfur atoms in the molecule, likely leading to oxidation and degradation.

Hydrogen Peroxide (H₂O₂): The hydroperoxide anion (HOO⁻), derived from hydrogen peroxide, is a nucleophile that can react with organophosphorus compounds. In the gas phase, it has been shown to react with dimethyl methylphosphonate (B1257008) primarily via nucleophilic substitution at a carbon atom rather than at the phosphorus center nih.gov. However, in solution, hydrogen peroxide can be a source of hydroxyl radicals, which can then participate in oxidative degradation as described above.

The table below summarizes the key oxidative reactions.

Oxidizing Agent/Reactive SpeciesSite of AttackKey Mechanistic Steps & Products
Iodine (I₂) Thione Sulfur (P=S)Forms a halogen-chalcogen bond, creating a hydrolysis-vulnerable S-iodo intermediate nih.govescholarship.org.
Hydroxyl Radical (•OH) Thione Sulfur (P=S)Induces oxidative desulfuration (P=S → P=O); forms sulfur-centered radical intermediates dntb.gov.uaresearchgate.net.
Hypochlorite (ClO⁻) Sulfur Atoms (P=S, P-S)Expected to cause oxidation and degradation due to its strong oxidizing properties wikipedia.org.
Hydrogen Peroxide (H₂O₂) Varies (Source of •OH)Can act as a source of hydroxyl radicals, leading to oxidative desulfuration dntb.gov.uanih.gov.

Photolytic Degradation Mechanisms

The photolytic degradation of organophosphorus pesticides, including those that can form this compound as a metabolite, is a crucial area of environmental chemistry. Research has shown that the photodegradation of certain pesticides under ultraviolet (UV) irradiation leads to the formation of various byproducts, including this compound.

A study on the photodegradation of methidathion (B32985), an organophosphorus pesticide, revealed that under UV light, it breaks down to form this compound (DMDTP) and O,O-dimethyl phosphorothioate (DMTP). koreascience.kr The degradation of methidathion was observed to be very rapid, with a half-life of approximately 1.0 minute under UV irradiation. koreascience.kr Within 4 minutes, over 99% of the methidathion had degraded. koreascience.kr The presence of a catalyst like titanium dioxide (TiO2) was found to slightly accelerate the degradation process. koreascience.kr

The formation of this compound as a photolytic degradation product highlights the environmental fate of parent organophosphorus compounds. The stability of this compound itself under sunlight, however, has been noted to be significant over a period of several days. koreascience.kr This suggests that while it can be formed through the breakdown of other compounds, it may persist in the environment for some time.

Table 1: Photodegradation of Methidathion and its Products

CompoundConditionRate ConstantHalf-lifeDegradation Products Identified by m/z
MethidathionUV Irradiation0.6789 min⁻¹1.0 minO,O-dimethyl phosphorothioate (DMTP) (m/z=198), this compound (DMDTP) (m/z=214)

Data sourced from a study on the photodegradation of organophosphorus pesticides. koreascience.kr

Dealkylation and Other Transformation Reactions

This compound can undergo various transformation reactions, including dealkylation, hydrolysis, and oxidation. These reactions are significant as they can alter the chemical properties and potential toxicity of the compound.

Dealkylation: The dealkylation of organophosphorus esters is a known metabolic pathway in biological systems, often carried out by liver enzymes. acs.org This process involves the removal of one of the methyl groups from the this compound molecule.

Hydrolysis: Hydrolysis is a primary degradation pathway for many organophosphorus compounds. acs.orgresearchgate.net The rate and mechanism of hydrolysis can be influenced by factors such as pH and the presence of catalysts. acs.orgasm.org For organothiophosphate compounds, hydrolysis can proceed through different pathways depending on the orientation of the attacking nucleophile. acs.org It is a critical process in the environmental breakdown of these compounds and is considered a detoxification pathway. researchgate.net While specific kinetic data for the hydrolysis of this compound was not found in the provided search results, the general principles of organophosphorus pesticide hydrolysis apply. The process typically involves the cleavage of the P-O or P-S bonds. researchgate.net

Oxidation: The sulfur atom in this compound is susceptible to oxidation. Oxidation of phosphorothioate compounds can lead to the formation of their corresponding oxon derivatives, where the sulfur atom is replaced by an oxygen atom. researchgate.netnih.gov This transformation can be mediated by various oxidizing agents, including those found in biological systems like myeloperoxidase, or through environmental processes like UV irradiation. researchgate.net For instance, the oxidation of malathion, a related organophosphorus pesticide, can result in the formation of malaoxon (B1675925), its more toxic oxon analog. researchgate.netnih.gov This oxidative desulfuration is a significant activation pathway for many phosphorothioate pesticides. researchgate.net

Other Reactions: this compound can also participate in other chemical reactions. For instance, it can react with other compounds, such as malathion, where it can become methylated to form trimethylphosphorothioates. nih.gov It is also used as a precursor in the synthesis of other organophosphorus pesticides like malathion and dimethoate. nih.govnwsuaf.edu.cn

Environmental Transformation and Degradation Processes

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of DMPD. These processes are heavily influenced by environmental factors such as pH, sunlight, and the composition of soil and sediment.

The stability of O,O-Dimethyl phosphorodithioate (B1214789) and its parent compounds in water is highly dependent on pH. Hydrolysis, a chemical reaction with water, is a primary pathway for its degradation in aquatic environments. While specific hydrolysis data for DMPD is limited, extensive research on its parent compound, dimethoate (B1670662), provides significant insight into its likely behavior.

Studies have shown that dimethoate is considerably more stable in acidic to neutral water but hydrolyzes rapidly under alkaline conditions. bohrium.commod.gov.rs In acidic solutions (pH 3-5), dimethoate exhibits a long half-life, ranging from 104 to 156 days at 25°C. bohrium.commod.gov.rsfao.org As the pH approaches neutral (pH 7), the half-life decreases but remains substantial, reported to be around 68 days. fao.org However, in alkaline environments (pH 9), the degradation accelerates dramatically, with the half-life shortening to between 4.4 and 5.7 days. bohrium.commod.gov.rsfao.org This increased rate of hydrolysis in alkaline solutions suggests that the hydroxyl ion (OH⁻) plays a crucial role in attacking the phosphorus center of the molecule. researchgate.net The major degradation products identified from the hydrolysis of dimethoate at pH 5 and 7 are O-desmethyldimethoate and O,O-dimethylphosphorothioic acid. fao.org At pH 9, O-desmethyldimethoate is the primary degradation product. fao.org

This pH-dependent degradation is a critical factor in determining the persistence of DMPD and related compounds in different aquatic ecosystems, from acidic bogs to alkaline lakes.

Table 1: pH-Dependent Hydrolysis Half-Life of Dimethoate at 25°C

pH Half-Life (days) Reference
3 124 ± 18 bohrium.commod.gov.rs
5 156 fao.org
7 68 fao.org
9 4.4 - 5.7 bohrium.commod.gov.rsfao.org

Photolysis, or degradation by light, is another significant abiotic process that can affect the persistence of chemical compounds in the environment. The susceptibility of a compound to photolysis depends on its ability to absorb light at wavelengths present in sunlight (typically >290 nm).

Direct photolysis of O,O-Dimethyl phosphorodithioate itself is not considered a major degradation pathway. Its parent compound, dimethoate, does not absorb light at wavelengths greater than 290 nm, and therefore is not expected to be susceptible to direct photolysis in the environment. nih.gov Similarly, malathion (B1675926), another precursor to DMPD, appears to be relatively stable to direct aqueous photolysis. cdc.gov

However, indirect photolysis can occur, where other substances in the water, such as humic acids, act as photosensitizers, absorbing light and transferring the energy to the pesticide molecule, leading to its breakdown. While specific studies on the indirect photolysis of DMPD are scarce, research on malathion shows that it can be transformed via this pathway. cdc.gov Furthermore, studies using UV light at 254 nm, which is not environmentally relevant but indicates potential for degradation, have shown that malathion and its transformation products like malaoxon (B1675925) can be degraded, with oxidation and isomerization being the primary reactions. nih.govcapes.gov.br On soil surfaces, the photodegradation of malathion is slow, with a reported half-life of 173 days on a sandy loam soil at pH 6.5. epa.gov This suggests that while direct photolysis in water is unlikely, transformations on surfaces and indirect processes may contribute to the slow degradation of DMPD and its parent compounds over time.

The mobility and bioavailability of this compound in the terrestrial environment are largely controlled by its interaction with soil and sediment particles, a process known as sorption. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict a chemical's tendency to bind to the organic matter in soil. ecetoc.orgchemsafetypro.com

Studies on dimethoate, a polar and water-soluble compound, indicate that it has a low sorption efficiency in many agricultural soils. nih.gov The sorption process is influenced by several soil properties, including the content of clay, silt, organic matter, and aluminum and iron oxides. rsc.org The Freundlich isotherm model has been shown to adequately describe the sorption of dimethoate, indicating a multi-layered sorption process on heterogeneous surfaces. nih.govrsc.org The relatively low Freundlich constant (KF) values reported for dimethoate suggest it has high mobility in soil, making it prone to leaching from the surface into groundwater. rsc.org

The organic matter content of the soil is a primary factor influencing sorption; however, the nature of this organic matter is also crucial. rsc.org Incompletely decomposed organic matter can reduce sorption and enhance desorption, further increasing the potential for leaching. rsc.org Because sorption is not always readily reversible, accurately predicting the movement of these compounds in the subsurface can be complex. usda.gov The low sorption affinity implies that this compound, as a metabolite of compounds like dimethoate, is likely to be mobile in the soil column and has the potential to contaminate groundwater resources. rsc.org

Table 2: Sorption Characteristics of Dimethoate in Soil

Parameter Description Finding Reference
Sorption Model Best-fit model for sorption behavior Freundlich Model nih.govrsc.org
Freundlich Constant (KF) Indicates sorption efficiency Low values, indicating high mobility rsc.org
Influencing Factors Soil properties affecting sorption Organic matter, clay, silt, Al/Fe oxides rsc.org
Leaching Potential Likelihood of moving to groundwater High, due to low sorption and high water solubility nih.govrsc.org

Biotic Degradation by Microorganisms

The primary route for the breakdown of this compound in the environment is through the metabolic activity of microorganisms. This biodegradation is often more rapid and complete than abiotic processes.

Researchers have successfully isolated and identified specific bacterial species capable of utilizing this compound (DMPD) as a source of energy. In a notable study, two bacterial strains were isolated from activated sludge that had been acclimated to DMPD.

One of the isolates, strain TK-1, was identified as Thiobacillus thioparus. This bacterium was found to use DMPD as a sole energy source. The second isolate, strain AK-2, was identified as a species of Pseudomonas. This bacterium was capable of utilizing the primary metabolite produced by Thiobacillus thioparus from the initial breakdown of DMPD. The co-action of these two distinct bacterial species demonstrates a synergistic relationship in the complete degradation of the compound.

The metabolic pathway for the microbial degradation of this compound has been elucidated through the study of the isolated bacterial strains. The process occurs in a sequential, two-step manner involving the two different species.

Initial Degradation by Thiobacillus thioparus TK-1 : This bacterium initiates the breakdown of DMPD. It utilizes the compound as an energy source, leading to the production of dimethyl phosphate (B84403) (DMP) and sulfate (B86663). This initial step effectively removes the dithiophosphate (B1263838) moiety of the molecule.

Secondary Degradation by Pseudomonas sp. AK-2 : The dimethyl phosphate (DMP) produced by Thiobacillus thioparus is then utilized by Pseudomonas sp. AK-2 as its sole source of both energy and carbon. This bacterium degrades DMP further, ultimately breaking it down into inorganic orthophosphate (Pi).

Through the combined metabolic activities of Thiobacillus thioparus TK-1 and Pseudomonas sp. AK-2, this compound is completely mineralized to inorganic phosphate and sulfate. This microbial consortium provides an effective pathway for the detoxification and removal of this compound from contaminated environments like industrial wastewater.

Table 3: Microbial Degradation of this compound

Microbial Species Role in Degradation Initial Substrate Metabolic Product(s)
Thiobacillus thioparus TK-1 Primary Degrader This compound (DMPD) Dimethyl phosphate (DMP), Sulfate
Pseudomonas sp. AK-2 Secondary Degrader Dimethyl phosphate (DMP) Inorganic orthophosphate (Pi)

Modeling and Prediction of Environmental Fate

Predicting the environmental journey and persistence of chemical compounds like this compound is essential for assessing their potential impact. Computational modeling has become an indispensable tool for this purpose, offering insights into transformation pathways and degradation rates.

Computational Tools for Transformation Pathway Prediction

Several computational tools have been developed to predict the biodegradation pathways of organic compounds. These systems often use a knowledge-based approach, relying on databases of known microbial biotransformation reactions, or employ machine learning algorithms trained on experimental data. frontiersin.orgnih.gov

One prominent tool is the enviPath system, which serves as both a database of experimentally observed biotransformation pathways and a prediction system. epa.gov It utilizes relative reasoning models to forecast likely degradation pathways for organic environmental contaminants. epa.gov Another powerful tool, BioTransformer , integrates machine learning with a knowledge-based approach to predict metabolism in various environments, including soil and water microbiota. frontiersin.org It can predict transformations carried out by different enzyme classes, including those relevant to organophosphorus compounds. frontiersin.org

These tools can predict the likely metabolites of this compound, providing valuable information for monitoring and risk assessment. For instance, the EAWAG-BBD Pathway Prediction System (a precursor to enviPath) uses a rule-base of microbial catabolic reactions to predict transformations. nih.gov

Below is a table summarizing some of the key computational tools used for predicting biotransformation pathways.

Tool NameMethodologyKey Features
enviPath Knowledge-based, Relative Reasoning ModelsDatabase of observed pathways, predicts likely biotransformation pathways and products. epa.gov
BioTransformer Hybrid (Machine Learning and Knowledge-based)Predicts metabolism in human tissues, gut microbiota, and the environment (soil/water). frontiersin.org
EAWAG-BBD Pathway Prediction System Knowledge-based (Rule-based)Recognizes organic functional groups and predicts transformations based on known biotransformation rules. nih.gov
PathPred Similarity-basedSearches for similar compounds in the KEGG database to predict reaction pathways. nih.gov

Kinetic Models for Environmental Persistence and Half-Life Estimation

Kinetic models are used to describe the rate at which a compound degrades in the environment, often expressed in terms of its half-life (the time it takes for 50% of the initial amount to disappear). For many pesticides, degradation in soil and water is modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.govokstate.edu

Several kinetic models are commonly used to describe pesticide degradation:

Single First-Order (SFO) Model: This is the simplest model, assuming a constant degradation rate over time. The concentration decreases exponentially. epa.govokstate.edu

Double First-Order in Parallel (DFOP) Model: This model assumes the compound exists in two compartments and degrades at different rates in each. It can better describe degradation that slows down over time. epa.govepa.gov

Indeterminate Order Rate Equation (IORE) Model: This is a more flexible model where the degradation rate can change with concentration. epa.govepa.gov

The degradation rate and, consequently, the half-life of a pesticide are influenced by various environmental factors, including temperature, pH, and microbial activity. geoscienceworld.org For example, the hydrolysis half-life of an organophosphate can increase significantly at lower temperatures and pH. geoscienceworld.org

Here is a summary of common kinetic models for pesticide degradation:

ModelEquationDescription
Single First-Order (SFO) C(t) = C₀ * e^(-kt)Assumes degradation rate is proportional to the concentration. C(t) is the concentration at time t, C₀ is the initial concentration, and k is the first-order rate constant. epa.gov
Double First-Order in Parallel (DFOP) C(t) = C₀ * (g * e^(-k₁t) + (1-g) * e^(-k₂t))Describes biphasic degradation, where a fraction of the chemical (g) degrades at a rate k₁ and the remainder degrades at a rate k₂. epa.gov
Indeterminate Order Rate Equation (IORE) C(t) = [C₀^(1-N) - (1-N)kt]^(1/(1-N))A more general model where N is the order of the rate equation, allowing for non-first-order kinetics. epa.gov

Advanced Analytical Methodologies for Research and Environmental Monitoring

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of O,O-dimethyl phosphorodithioate (B1214789). Different spectroscopic methods probe various aspects of its molecular structure and properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR, ¹³C NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of O,O-dimethyl phosphorodithioate. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

³¹P NMR Spectroscopy: As phosphorus is the central atom in DMDTP, ³¹P NMR is particularly informative. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.org The chemical shift (δ) in ³¹P NMR is highly dependent on the coordination number of the phosphorus atom, the electronegativity of its substituents, and the nature of the bonding (e.g., P=O vs. P=S). For phosphorodithioate esters like DMDTP, the ³¹P chemical shift typically appears in a distinct region of the spectrum, generally downfield from the 85% H₃PO₄ standard. organicchemistrydata.orgslideshare.net The chemical shift for this compound is found in the phosphorodithioates region, which is significantly different from other related organophosphorus compounds like phosphates or phosphorothionates, allowing for clear identification. nih.gov

¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra provide complementary structural information. In the ¹H NMR spectrum of DMDTP, the protons of the two methoxy (B1213986) groups (CH₃O) would appear as a doublet due to coupling with the ³¹P nucleus (³JHP coupling). The chemical shift and the magnitude of this coupling constant are characteristic of the phosphorodithioate structure. mdpi.com Similarly, in the ¹³C NMR spectrum, the carbon atoms of the methoxy groups would exhibit a doublet due to two-bond coupling with phosphorus (²JCP). mdpi.comrsc.org The specific chemical shifts for the methoxy groups in both ¹H and ¹³C NMR help confirm the O,O-dimethyl substitution pattern. researchgate.netrsc.org

Reaction Monitoring: NMR is also a powerful technique for real-time monitoring of reactions involving DMDTP. For instance, in the synthesis of pesticides like malathion (B1675926) or dimethoate (B1670662) where DMDTP is a precursor, ³¹P NMR can be used to track the disappearance of the DMDTP signal and the concurrent appearance of the product's characteristic phosphorus signal. rsc.org This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, by providing direct insight into reaction kinetics and conversion rates.

Table 1: Typical NMR Spectroscopic Data for this compound and Related Structures
NucleusCompound MoietyTypical Chemical Shift (δ, ppm)Coupling Constant (J)Reference
³¹P Phosphorodithioates60 - 100- organicchemistrydata.org
Phosphorothionates50 - 75- organicchemistrydata.org
Phosphates-20 - 5- wikipedia.org
¹H P-OCH₃3.5 - 4.0 (doublet)³JHP ≈ 10-15 Hz mdpi.com
¹³C P-OC H₃50 - 55 (doublet)²JCP ≈ 5-10 Hz rsc.org

Vibrational Spectroscopy (e.g., Infrared, Raman, Surface-Enhanced Raman Spectroscopy) for Molecular Characterization and Quantitative Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can be used for both qualitative and quantitative analysis of this compound.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of DMDTP are characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key vibrational modes include:

P=S stretching: This bond typically gives rise to a strong band in the region of 600-700 cm⁻¹.

P-O-C stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage produce strong bands, usually found between 950 and 1100 cm⁻¹.

C-H stretching: Vibrations from the methyl groups appear in the 2800-3000 cm⁻¹ region.

A complete vibrational assignment can be achieved by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), which has been successfully applied to the closely related molecule dimethoate. nist.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can detect trace amounts of analytes adsorbed onto nanostructured metal surfaces (typically silver or gold). This technique has proven useful for the detection of organophosphorus pesticides at very low concentrations. irdg.org While specific SERS studies on DMDTP are not abundant, the methodology is applicable. The enhancement of the Raman signal allows for the identification of characteristic vibrational modes of DMDTP, making SERS a promising tool for environmental trace analysis.

Quantitative Analysis: Vibrational spectroscopy, particularly FT-Raman, can be employed for quantitative analysis. By creating calibration curves based on the intensity or area of a characteristic Raman band, the concentration of the analyte in a sample can be determined. irdg.org This approach offers a rapid and non-destructive alternative to chromatographic methods for the analysis of pesticide formulations. irdg.org

Table 2: Characteristic Vibrational Frequencies for this compound Moieties
Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
P=S Stretch600 - 700IR, Raman nist.govnih.gov
P-O-C Stretch950 - 1100IR, Raman nist.govcapes.gov.br
C-H Stretch (methyl)2800 - 3000IR, Raman nist.gov
P-S Stretch500 - 600IR, Raman nist.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Product Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the identification of this compound, its reaction byproducts, and its metabolites, often with extremely high sensitivity.

Mass Spectrometry (MS): When coupled with a separation technique like Gas Chromatography (GC-MS), MS provides both retention time and mass spectral data, leading to highly confident compound identification. The electron ionization (EI) mass spectrum of DMDTP would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that arises from the cleavage of specific bonds within the parent ion. Common fragmentation pathways for organophosphorus compounds include the loss of alkyl or alkoxy groups. libretexts.org For this compound and similar structures, a characteristic fragment ion is (CH₃O)₂PS⁺ at m/z 125, resulting from the cleavage of the S-R bond. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS, or tandem mass spectrometry, adds another layer of specificity and is particularly useful for trace analysis in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of DMDTP) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances sensitivity. This technique is crucial for confirming the presence of DMDTP as a metabolite in biological samples or as a trace contaminant in environmental samples.

UV-Visible Spectroscopy in Reaction Kinetic Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While this compound itself does not have strong chromophores that absorb in the near-UV or visible range, this technique can be ingeniously applied to study the kinetics of reactions in which it is a reactant or product.

This is often achieved by monitoring the appearance or disappearance of another species in the reaction that does have a strong UV-Vis absorption profile. For example, the hydrolysis of certain organophosphorus pesticides, like dimethylparathion, can be monitored by measuring the formation of the p-nitrophenolate ion, which absorbs strongly in the visible region. researchgate.net Similarly, if DMDTP reacts to form a product with a distinct chromophore, the rate of product formation can be followed spectrophotometrically. sctunisie.org The data obtained can be used to determine reaction rate constants, reaction order, and activation energies, providing fundamental insights into the reaction mechanism. sctunisie.orgjournalajocs.comresearchgate.net

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a multicomponent sample containing this compound, chromatography is essential to isolate it from other components before detection and quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., Flame Photometric Detector, Nitrogen-Phosphorus Detector, Electron Capture Detector, Mass Spectrometry Detector)

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile and thermally stable compounds like this compound. The separation occurs as the sample travels through a capillary column, and the choice of detector is critical for achieving the required sensitivity and selectivity.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus- and sulfur-containing compounds. It operates by burning the compounds as they elute from the GC column and measuring the light emitted from the flame. By using specific optical filters, it can be made highly specific for either phosphorus (at ~526 nm) or sulfur (at ~394 nm). This makes it an excellent choice for analyzing DMDTP, which contains both elements, in complex matrices with minimal interference. nih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic-specific detector (TSD), is another highly selective detector that is extremely sensitive to compounds containing nitrogen and phosphorus. Its response to phosphorus is approximately ten times greater than its response to nitrogen, and it is orders of magnitude more sensitive to these elements than to hydrocarbons. This high degree of selectivity makes it ideal for the trace analysis of organophosphorus pesticides and their metabolites, including DMDTP, in environmental and biological samples.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to compounds with electronegative functional groups, such as halogens. While not the primary choice for organophosphorus compounds unless they contain halogens, it can be used. Its application for phosphorus-containing pesticides is less common compared to FPD and NPD due to lower selectivity.

Mass Spectrometry (MS) Detector: As discussed in section 5.1.3, coupling GC with a mass spectrometer (GC-MS) provides the highest level of confidence in compound identification. The MS detector records the mass spectrum of each compound as it elutes from the column, providing structural information that is unmatched by other detectors. For quantitative analysis, it can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 3: Comparison of GC Detectors for this compound Analysis
DetectorSelectivitySensitivityPrincipleCommon Application
Flame Photometric (FPD) Phosphorus, SulfurHigh (ppb level)Chemiluminescence in H₂/air flameAnalysis of organophosphorus/sulfur pesticides in food and environmental samples. nih.gov
Nitrogen-Phosphorus (NPD) Nitrogen, PhosphorusVery High (ppb-ppt level)Surface ionization of N/P compounds on a heated beadTrace analysis of pesticides in biological and environmental matrices.
Electron Capture (ECD) Electronegative groupsExtremely High (ppt level)Electron capture by analyte reduces standing currentPrimarily for halogenated compounds; limited use for non-halogenated OPs.
Mass Spectrometry (MS) Universal (tunable)High to Very HighIonization and separation of ions by m/zConfirmatory analysis, structural elucidation, and quantification in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organophosphorus pesticides and their metabolites, including this compound. chromatographyonline.com Its preference over gas chromatography (GC) often stems from the thermal instability of many of these compounds. chromatographyonline.com The versatility of HPLC is enhanced by the availability of various detectors, with the Ultraviolet (UV) detector being a common choice.

A typical HPLC setup for organophosphorus pesticide analysis involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.netnih.govresearchgate.net For instance, a method for the simultaneous detection of six organophosphorus pesticides utilized a Zorbex ODS column with a methanol (B129727) and water (80:20) mobile phase. nih.gov Another study employed an acetonitrile-water mixture (60:40) with a C18 column, setting the UV detector at a wavelength of 254 nm. researchgate.net The selection of the wavelength is critical; one method for analyzing chlorpyrifos (B1668852) and prophenofos monitored the eluent at 219 nm. researchgate.net

Sample preparation is a critical step preceding HPLC analysis, often involving solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the sample matrix. researchgate.netresearchgate.net Research has shown that SPE can be more efficient in terms of percentage recovery compared to liquid-liquid extraction for pesticide analysis in fruits and vegetables. researchgate.net In one method, SPE with Chromabond® C18 cartridges was successfully used to extract dimethoate from spiked milk and water samples before HPLC verification. researchgate.net

The performance of HPLC methods is validated through various parameters, including linearity, recovery, and precision. For example, a kinetic-spectrophotometric method for dimethoate was compared against an established HPLC method, demonstrating the reliability of chromatographic techniques as a benchmark. researchgate.net

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Target Analytes Dimethoate, Chlorpyrifos, MalathionDimethoate, Ethion, Malathion, Phorate, Phosalone, ParathionChlorpyrifos, Prophenofos
Column C18Zorbex ODSHibar C18 (250 x 4.6 mm, 5 µ)
Mobile Phase Acetonitrile:Water (60:40)Methanol:Water (80:20)Acetonitrile:Water (90:10)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV Detector (254 nm)Not SpecifiedUV Detector (219 nm)
Reference researchgate.net nih.gov researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing this compound and other metabolites in complex matrices such as biological fluids, food, and environmental samples, the coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. dtu.dk This technique offers superior sensitivity, selectivity, and robustness, often requiring less stringent sample preparation compared to GC-MS methods. dtu.dk

LC-MS/MS methods are widely used for the determination of pesticide residues in food products like rice, grapes, and apples. nih.govresearchgate.net A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting a wide range of pesticides. nih.govresearchgate.net The analysis is typically performed using a reversed-phase C18 column and electrospray ionization (ESI) as the interface to the mass spectrometer. nih.govca.gov ESI is often operated in the negative ion mode for the detection of dialkyl phosphates (DAPs), including DMDTP. nih.gov

Quantification is achieved using the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. dtu.dknih.gov This provides high specificity, and analytes are identified by their retention time and the ratio of qualifier to quantifier ions. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery. nih.goveurl-pesticides.eu

Research has focused on optimizing extraction and analytical conditions for various matrices. For instance, a method for quantifying six DAPs in hair found that a basic extraction with methanol containing 2% ammonium (B1175870) hydroxide (B78521) yielded the best recoveries (72%-152%) and minimized matrix effects. nih.gov In another study analyzing pesticides in air sampling matrices, an LC-MS/MS method demonstrated a limit of quantification 100 times lower than a typical GC-MS method. nih.gov The development of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (e.g., time-of-flight, TOF) further enhances analytical capabilities by providing improved resolution and the ability to collect accurate mass data for both precursor and fragment ions, which aids in the structural identification of unknown metabolites. waters.com

Research FocusMatrixAnalytical TechniqueKey FindingsReference
DAP Metabolites HairLC-MS/MS (ESI-)Alkaline extraction (methanol with 2% NH₄OH) provided highest efficiency (72-152% recovery) and allowed direct injection. nih.gov
OP Pesticides & Oxons Air (XAD-2, PUF)LC-MS/MS (MRM)Method was highly sensitive with LODs from 0.15–1.1 ng/sample; LOQ was 100x lower than GC-MS. nih.gov
Pesticide Residues RiceHPLC-MS/MSQuEChERS extraction followed by HPLC-MS/MS analysis showed recovery rates of 70% to 119% for 121 pesticides. nih.gov
OP Metabolites Salmon & ZebrafishLC-MS/MS (QqQ)Developed a method to study the feed-to-fillet transfer of pesticides and their metabolites. dtu.dk
Highly Polar Pesticides Plant-based FoodsLC-MS/MSA "QuPPe" method (Quick Polar Pesticides) using acidified methanol extraction allows direct analysis without cleanup. eurl-pesticides.eueurl-pesticides.eu

Advanced Electrochemical and Kinetic-Spectrophotometric Methods for Determination

Beyond chromatography, other analytical techniques have been developed for the determination of organophosphorus compounds, offering potential advantages in speed, cost, and portability.

Kinetic-spectrophotometric methods are based on the effect of the analyte on the rate of a chemical reaction, which is monitored by changes in absorbance over time. One such method determines dimethoate based on its inhibitory effect on the iron(III)-catalyzed oxidation of sulphanilic acid by potassium periodate. researchgate.net The reaction rate, followed spectrophotometrically at 368 nm, is inversely proportional to the concentration of dimethoate, with a linear range of 28.10 to 196.70 ng/mL and a detection limit of 21.64 ng/mL. researchgate.net Another approach utilizes the catalytic effect of organophosphorus pesticides on the oxidation of a chromogenic reagent, such as leuco crystal violet by potassium iodate, to produce a colored dye, with the color intensity being proportional to the pesticide concentration. researchgate.net

Advanced electrochemical methods , particularly biosensors, represent a promising frontier for the direct and rapid detection of organophosphorus pesticides. researchgate.net These sensors often utilize the enzyme organophosphorus hydrolase (OPH), which catalyzes the hydrolysis of organophosphorus compounds. researchgate.net When OPH is immobilized on an electrode surface (e.g., using carbon nanotubes), the enzymatic reaction produces detectable electrochemical signals (amperometric or potentiometric). researchgate.net The magnitude of the current or potential change is related to the concentration of the pesticide. These biosensors offer high sensitivity and the potential for on-site analysis, although challenges such as enzyme stability and susceptibility to interference from the sample matrix remain active areas of research. researchgate.net

Method TypePrincipleTarget Analyte ExampleKey Performance MetricsReference
Kinetic-Spectrophotometric (Inhibition) Inhibition of Fe(III)-catalyzed oxidation of sulphanilic acid by KIO₄DimethoateLinear Range: 28.10-196.70 ng/mL; LOD: 21.64 ng/mL researchgate.net
Kinetic-Spectrophotometric (Catalysis) Catalysis of leuco crystal violet oxidation by KIO₃Malathion, Dimethoate, PhorateMolar Absorptivity: 1.2 × 10⁶ L mol⁻¹cm⁻¹ (Malathion) researchgate.net
Electrochemical Biosensor OPH-catalyzed hydrolysis of organophosphorus compoundsVarious OPs (e.g., parathion, malathion)Direct determination, potential for portability researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of O,O-Dimethyl phosphorodithioate (B1214789). These calculations, based on the principles of quantum mechanics, provide precise information about the molecule's electronic structure and behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like O,O-Dimethyl phosphorodithioate. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.govresearchgate.netresearchgate.net For instance, DFT has been used to optimize the ground state geometry of related organophosphorus compounds, showing good agreement with experimental data. researchgate.net

DFT also provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule. This is crucial for understanding the molecule's reactivity and spectroscopic properties. rsc.org The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals information about charge transfer within the molecule. sciensage.info

Furthermore, DFT is utilized to simulate vibrational spectra (infrared and Raman). researchgate.netnih.gov These simulations help in the assignment of experimentally observed vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's dynamics. sciensage.infonih.gov The agreement between calculated and experimental spectra is often very good, typically with a high degree of accuracy for skeletal vibrations. nih.gov

Table 1: Applications of DFT in the Study of this compound and Related Compounds

Application Description Key Insights
Geometry Optimization Determination of the lowest energy, most stable 3D structure. nih.govresearchgate.netresearchgate.netProvides accurate bond lengths and angles. researchgate.net
Electronic Structure Analysis Investigation of electron distribution and molecular orbitals (HOMO, LUMO). rsc.orgElucidates charge transfer and reactivity. sciensage.info
Vibrational Spectra Simulation Calculation of theoretical IR and Raman spectra. researchgate.netnih.govAids in the interpretation of experimental spectra and understanding of molecular vibrations. sciensage.infonih.gov

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. These methods are known for their high accuracy in predicting molecular properties and assessing reactivity. pku.edu.cn While computationally more demanding than DFT, ab initio calculations can provide benchmark results for various molecular properties.

For organophosphorus compounds, ab initio methods have been used to study their reactivity, particularly in the context of their interaction with biological targets. pku.edu.cn These calculations can elucidate reaction mechanisms and predict the likelihood of different reaction pathways.

A key application of quantum chemical calculations is the determination of reaction energy barriers. This information is crucial for understanding the kinetics of chemical reactions involving this compound. For related organophosphorus compounds, computational studies have been performed to calculate the energy barriers for processes like hydrolysis. nih.gov

Bond dissociation energy (BDE) is the energy required to break a specific chemical bond. wikipedia.org It is a fundamental measure of bond strength. wikipedia.org Quantum chemical methods, including DFT and high-level ab initio methods like Gaussian-2 (G2), can be used to calculate BDEs with a high degree of accuracy. ic.ac.uk For example, the BDE for the C-H bond in ethane (B1197151) has been experimentally determined to be 101.1 kcal/mol. wikipedia.org Theoretical calculations of BDEs for various bonds in this compound can provide insights into its thermal stability and potential decomposition pathways.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Representative Bonds

Bond BDE (kcal/mol) BDE (kJ/mol)
CH₃−H105439 cengage.com
CH₃CH₂−H101423 cengage.com
(CH₃)₂CH−H98409 cengage.com
(CH₃)₃C−H97404 cengage.com
H−OH119498 cengage.com
Note: These are representative values and not specific to this compound, but illustrate the type of data obtained from such calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations are particularly useful for investigating intermolecular interactions, such as how this compound interacts with solvent molecules or other chemical species. nih.govresearchgate.net

For example, MD simulations have been used to study the intermolecular structure of mixtures containing phosphoric acid and N,N-dimethylformamide, revealing details about hydrogen bonding between the molecules. nih.gov Such studies on this compound could provide insights into its behavior in solution and its interactions with other molecules in its environment.

Reaction Pathway Modeling and Energy Landscape Analysis

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through what is known as reaction pathway modeling. This involves identifying transition states and intermediates along the reaction coordinate. The resulting energy landscape provides a comprehensive picture of the thermodynamics and kinetics of the reaction.

Electrostatic Potential Surface Analysis and Chemical Reactivity Prediction

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting chemical reactivity. youtube.com The ESP map shows regions of positive and negative electrostatic potential, indicating areas that are likely to be attacked by nucleophiles or electrophiles, respectively.

For the dimethylphosphate anion, a related compound, ESP analysis has shown that the phosphoryl oxygen atoms are considerably more electronegative than the ester oxygen atoms. nih.gov Similar analyses for this compound would highlight the electron-rich and electron-poor regions of the molecule, offering predictions about its reactivity towards other chemical species. pku.edu.cnijcce.ac.ir The red regions on an ESP map indicate electron-rich centers, while blue regions represent electron-deficient centers. youtube.com

Q & A

Q. What analytical methods are recommended for detecting O,O-Dimethyl phosphorodithioate in environmental and biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for quantification due to its sensitivity and specificity for organophosphorus compounds. For environmental samples (e.g., air, water), NIOSH Analytical Method #5600 is recommended, which involves sample collection on XAD-2 resin, extraction with toluene, and GC-MS analysis .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for biological matrices (e.g., blood, urine) to avoid thermal degradation of labile metabolites. EPA Method 8270 and multiresidue protocols (e.g., TraceCERT® Mix #3) provide validated workflows for simultaneous detection of phosphorodithioates and degradation products .
Method Matrix Key Parameters Reference
NIOSH #5600AirXAD-2 resin, toluene extraction, GC-MS
EPA 8270Water/SoilSolid-phase extraction, LC-MS/MS
Multiresidue LC-MS/MSBiological fluidsProtein precipitation, ion-pair chromatography

Q. What are the primary routes of exposure and safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Routes of Exposure : Inhalation of aerosols and dermal absorption are critical risks, as the compound can inhibit acetylcholinesterase .
  • Safety Protocols :
  • Use fume hoods and closed-system transfers to minimize airborne exposure.
  • Wear nitrile gloves , lab coats , and eye protection to prevent skin contact.
  • Implement biological monitoring (e.g., cholinesterase activity assays in blood) for researchers handling the compound regularly .
    • Emergency Measures : For accidental exposure, administer atropine (antidote for organophosphate toxicity) and perform decontamination with soap and water .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., acetonitrile) and controlled temperatures (20–25°C) to minimize hydrolysis of intermediate phosphorochloridothioates .
  • Catalysts : Introduce triethylamine as a base to neutralize HCl byproducts during the reaction of dimethyl phosphorochloridothioate with thiols (e.g., 2-mercapto-N-methylacetamide) .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product with >95% purity .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 thiol-to-chloridothioate ratio) to maximize conversion .

Q. What strategies are effective in resolving contradictions in ecotoxicological data across studies on this compound?

Methodological Answer:

  • Standardized Test Models : Use OECD guidelines (e.g., Test No. 211 for Daphnia magna) to harmonize experimental conditions, reducing variability in LC50 values .
  • Metabolite Profiling : Analyze degradation products (e.g., oxon analogs) using high-resolution mass spectrometry (HRMS) to differentiate parent compound toxicity from metabolite effects .
  • Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, accounting for variables like pH, temperature, and organic matter content in aquatic toxicity assays .
  • Cross-Species Comparisons : Compare sensitivity across taxa (e.g., fish vs. invertebrates) using species sensitivity distribution (SSD) curves to identify outliers and refine risk assessments .

Q. How can degradation pathways of this compound be characterized in soil and aquatic systems?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 5–9) with kinetic modeling to determine half-lives. Use NMR spectroscopy to identify hydrolysis products (e.g., dimethyl phosphorothioate) .
  • Photolysis : Exclude aqueous solutions to UV light (254 nm) and track degradation via UV-Vis spectroscopy or LC-MS . Note that photolytic cleavage of the P–S bond dominates in sunlight .
  • Microbial Degradation : Incubate soil samples with 14C-labeled compound and monitor mineralization to CO2 using radioisotope tracing . Isolate microbial consortia via enrichment cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.